molecular formula C17H26ClNO2 B15242825 (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride CAS No. 1346773-51-0

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride

Cat. No.: B15242825
CAS No.: 1346773-51-0
M. Wt: 311.8 g/mol
InChI Key: QEPMKQQWRZBOMR-YFBGFLEQSA-N
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Description

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the amino group: The amino group is introduced via reductive amination or other suitable methods.

    Esterification: The carboxylic acid group is esterified using ethyl alcohol in the presence of an acid catalyst.

    Resolution of enantiomers: The chiral centers are resolved using chiral chromatography or other resolution techniques.

    Formation of the hydrochloride salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-Ethyl 2-(((S)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
  • (1S,2R)-Methyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride
  • (1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclopentanecarboxylate hydrochloride

Uniqueness

(1S,2R)-Ethyl 2-((®-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1346773-51-0

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;1H/t13-,15+,16-;/m1./s1

InChI Key

QEPMKQQWRZBOMR-YFBGFLEQSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N[C@H](C)C2=CC=CC=C2.Cl

Canonical SMILES

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.Cl

Origin of Product

United States

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